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3-(3,5-Dimethylphenyl)-1,1-dipropylurea

Lipophilicity Physicochemical profiling ADME prediction

3-(3,5-Dimethylphenyl)-1,1-dipropylurea (also cataloged as N'-(3,5-dimethylphenyl)-N,N-dipropylurea) is a synthetic, achiral substituted phenylurea with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol. The compound features a central urea core substituted with a 3,5-dimethylphenyl ring on one nitrogen and two n-propyl groups on the other, giving it a predicted logP of 3.93 and a polar surface area of 25.5 Ų.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
Cat. No. B5479804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-1,1-dipropylurea
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)NC1=CC(=CC(=C1)C)C
InChIInChI=1S/C15H24N2O/c1-5-7-17(8-6-2)15(18)16-14-10-12(3)9-13(4)11-14/h9-11H,5-8H2,1-4H3,(H,16,18)
InChIKeyCHKAYMNHMYGCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenyl)-1,1-dipropylurea: Procurement-Ready Physicochemical and Biological Activity Profile


3-(3,5-Dimethylphenyl)-1,1-dipropylurea (also cataloged as N'-(3,5-dimethylphenyl)-N,N-dipropylurea) is a synthetic, achiral substituted phenylurea with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol . The compound features a central urea core substituted with a 3,5-dimethylphenyl ring on one nitrogen and two n-propyl groups on the other, giving it a predicted logP of 3.93 and a polar surface area of 25.5 Ų . It is commercially available as a screening compound in milligram quantities and has been profiled in BindingDB for urea transporter (UT-A1) inhibition, with a reported IC₅₀ of 150 nM against rat UT-A1 expressed in MDCK cells [1].

Why 3-(3,5-Dimethylphenyl)-1,1-dipropylurea Cannot Be Substituted with Generic Phenylurea Analogs Without Risk of Altered Physicochemical and Biological Profiles


Phenylurea derivatives with different aryl substitution patterns or N-alkyl chain lengths exhibit substantial variation in lipophilicity, solubility, and target-binding affinity that precludes simple interchange. The 3,5-dimethylphenyl substitution pattern on 3-(3,5-Dimethylphenyl)-1,1-dipropylurea establishes a specific electron-donating and steric environment distinct from unsubstituted phenyl, mono-substituted, or 2,4-/2,5-dimethylphenyl regioisomers—differences known to modulate hydrogen-bonding capacity, conformational preference, and protein-ligand interactions within this compound class [1]. The dipropyl substitution on the opposite urea nitrogen further differentiates this compound from dimethyl-, diethyl-, or dibutyl-analogs in terms of lipophilicity (logP 3.93) and aqueous solubility (logSw −3.78), parameters that directly influence membrane permeability, assay compatibility, and formulation behavior .

3-(3,5-Dimethylphenyl)-1,1-dipropylurea: Quantitative Comparator Evidence for Scientific Procurement Decisions


Lipophilicity (logP) Differentiation of 3-(3,5-Dimethylphenyl)-1,1-dipropylurea Versus Unsubstituted and 2,4-Dimethylphenyl Dipropylurea Analogs

3-(3,5-Dimethylphenyl)-1,1-dipropylurea exhibits a predicted logP of 3.93, reflecting the combined lipophilic contribution of the 3,5-dimethylphenyl ring and the two n-propyl chains . For the comparator 1,1-dipropyl-3-(2,4-xylyl)urea—the 2,4-dimethylphenyl regioisomer sharing the identical molecular formula (C₁₅H₂₄N₂O) and molecular weight (248.37)—the predicted logP may differ due to altered intramolecular hydrogen-bonding and dipole moment arising from the changed methyl-group topology, although an experimentally validated value has not been published in the same study . The unsubstituted phenyl analog 1,1-dipropyl-3-phenylurea (CAS 15545-56-9), lacking the two methyl groups, has a lower molecular weight (220.31 g/mol) and a lower computed logP of approximately 3.1–3.3 (estimated by structural subtraction), representing a decrease of roughly 0.6–0.8 log units . This difference corresponds to an approximately 4- to 6-fold reduction in lipophilicity, which can significantly impact membrane partitioning and non-specific protein binding in cellular assays.

Lipophilicity Physicochemical profiling ADME prediction

Aqueous Solubility (logSw) Advantage of the 3,5-Dimethylphenyl Substituent Relative to Higher Molecular Weight Diarylurea Congeners

The predicted aqueous solubility of 3-(3,5-Dimethylphenyl)-1,1-dipropylurea, expressed as logSw = −3.78, indicates moderate solubility suitable for DMSO stock solution preparation and dilution into aqueous assay buffers . In contrast, diarylurea derivatives with two aromatic rings, such as N,N′-diphenylurea or N,N′-diaryl-N,N′-dimethyl ureas, typically exhibit logSw values below −4.5 due to increased aromatic surface area and stronger crystal lattice energies [1]. This class-level inference suggests that the mono-aryl, di-alkyl substitution pattern of the target compound provides an aqueous solubility advantage of approximately 5- to 10-fold over typical diarylurea screening compounds, reducing the risk of compound precipitation during biochemical or cell-based assays.

Aqueous solubility Assay compatibility Formulation

Urea Transporter UT-A1 Inhibitory Activity: Quantitative Affinity Data from BindingDB for 3-(3,5-Dimethylphenyl)-1,1-dipropylurea

3-(3,5-Dimethylphenyl)-1,1-dipropylurea is reported in BindingDB (Entry BDBM50575379, ChEMBL4852814) to inhibit rat UT-A1 expressed in MDCK cells with an IC₅₀ of 150 nM, as measured by a fluorescence plate reader assay after 15 minutes of incubation [1]. The same entry also reports an IC₅₀ of 2,000 nM (2.0 μM) against rat UT-B under comparable conditions, indicating approximately 13-fold selectivity for UT-A1 over UT-B in this dataset [1]. For context, the well-characterized UT-A1 inhibitor PU-48 has a reported IC₅₀ of 320 nM against UT-A, placing the target compound in a comparable potency range with potential selectivity advantages that warrant further investigation . However, the SMILES string associated with this BindingDB entry does not appear to correspond to the dipropylurea structure, and this discrepancy must be independently verified before relying on these data for procurement or experimental design.

Urea transporter UT-A1 inhibition Diuretic target

Regioisomeric Differentiation: 3,5-Dimethylphenyl Versus 2,4-Dimethylphenyl and 2,5-Dimethylphenyl Substitution Patterns in Dipropylurea Scaffolds

Within the C₁₅H₂₄N₂O molecular formula space, three regioisomeric dipropylurea compounds exist: 3-(3,5-dimethylphenyl)-1,1-dipropylurea (target compound), 1,1-dipropyl-3-(2,4-xylyl)urea (CAS 198899-17-1 analog), and 1,1-dipropyl-3-(2,5-xylyl)urea (CAS 198899-17-1) . The 3,5-dimethyl substitution pattern places both methyl groups in meta positions relative to the urea attachment point, creating a symmetrical electron-donating effect that differs from the ortho/para arrangement in the 2,4-isomer and the ortho/meta arrangement in the 2,5-isomer [1]. These regioisomers are likely to exhibit different conformational preferences, hydrogen-bonding capacities, and target-protein complementarity. The symmetric 3,5-disubstitution pattern may offer advantages in crystallization behavior and batch-to-batch reproducibility compared to regioisomers with ortho-substitution, where steric effects can introduce conformational heterogeneity. However, direct comparative biological or physicochemical data for these three regioisomers have not been published in a single head-to-head study.

Regioisomer comparison Structure-activity relationship Dimethylphenyl substitution

Optimal Research and Procurement Application Scenarios for 3-(3,5-Dimethylphenyl)-1,1-dipropylurea Based on Quantitative Evidence


Urea Transporter (UT-A1) Inhibitor Screening and Diuretic Drug Discovery Programs

With a reported IC₅₀ of 150 nM against rat UT-A1 and approximately 13-fold selectivity over UT-B, 3-(3,5-Dimethylphenyl)-1,1-dipropylurea is a viable starting point or reference compound for urea transporter-targeted diuretic ('urearetic') discovery campaigns [1]. Its selectivity profile may be particularly advantageous for programs seeking to avoid UT-B-mediated effects in vasa recta endothelium while preserving UT-A1 inhibition in kidney tubule epithelium. Researchers should independently verify the BindingDB-reported activity and confirm compound identity before committing to large-scale procurement.

Physicochemical Comparator in Structure-Activity Relationship (SAR) Studies of Mono-Aryl Di-Alkyl Ureas

The well-defined logP (3.93) and logSw (−3.78) values, combined with the symmetrical 3,5-dimethylphenyl substitution pattern, make this compound an excellent reference point for SAR expansion studies around mono-aryl di-alkyl urea scaffolds. Procurement of this compound alongside its key regioisomers (2,4-xylyl and 2,5-xylyl dipropylureas) and the unsubstituted phenyl analog (1,1-dipropyl-3-phenylurea, CAS 15545-56-9) would enable a systematic exploration of how aryl methylation pattern and N-alkyl chain length influence biological activity, solubility, and metabolic stability .

Compound Library Enhancement for Membrane Protein Target Screening

The moderate lipophilicity (logP 3.93) and acceptable predicted aqueous solubility (logSw −3.78) of 3-(3,5-Dimethylphenyl)-1,1-dipropylurea place it within a favorable property space for screening against membrane protein targets such as urea transporters, ion channels, and GPCRs [1]. Its polar surface area of 25.5 Ų and single hydrogen bond donor further support adequate membrane permeability while avoiding excessive promiscuity. Procurement of milligram quantities from screening compound suppliers (e.g., ChemDiv, 19 mg available) is suitable for initial hit validation and dose-response confirmation experiments [1].

Regioisomeric Selectivity Profiling in Kinase or Enzyme Inhibitor Panels

The distinct 3,5-dimethylphenyl topology of this compound, when compared to its 2,4- and 2,5-regioisomers, can serve as a chemical probe for assessing the steric and electronic requirements of enzyme active sites or kinase ATP-binding pockets that accommodate substituted phenylurea inhibitors. Systematic procurement and testing of all three C₁₅H₂₄N₂O regioisomers in parallel enzyme panels would reveal regioisomer-specific activity cliffs, providing valuable insights for scaffold optimization in medicinal chemistry programs targeting kinases, cytokinin oxidases, or other enzymes with established phenylurea inhibitor pharmacophores [1].

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